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molecular formula C12H15NO2 B8325072 (1,3-Dihydro-isoindol-2-yl)-acetic Acid Ethyl Ester CAS No. 731810-80-3

(1,3-Dihydro-isoindol-2-yl)-acetic Acid Ethyl Ester

Cat. No. B8325072
M. Wt: 205.25 g/mol
InChI Key: CIXBGCDFPPPIHD-UHFFFAOYSA-N
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Patent
US06967198B2

Procedure details

Into a solution of isoindoline (1.788 g, 15 mmol) and ethyl bromoacetate (2.756 g, 16.5 mmol) in N,N-dimethylformamide (20 mL), was added Cs2CO3 (5.376 g, 16.5 mmol) under N2. The mixture was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure and the resulting mixture was subjected to silica gel chromatography, eluting with 33:66 ethyl acetate:hexane to afford Intermediate 200(a) (1.14 g, 5.56 mmol) as a yellow oil in 37% yield.
Quantity
1.788 g
Type
reactant
Reaction Step One
Quantity
2.756 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
5.376 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][NH:2]1.Br[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C([O-])([O-])=O.[Cs+].[Cs+].CCCCCC>CN(C)C=O>[CH2:15]([O:14][C:12](=[O:13])[CH2:11][N:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1]1)[CH3:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.788 g
Type
reactant
Smiles
C1NCC2=CC=CC=C12
Name
Quantity
2.756 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Cs2CO3
Quantity
5.376 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
eluting with 33:66 ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(CN1CC2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.56 mmol
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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